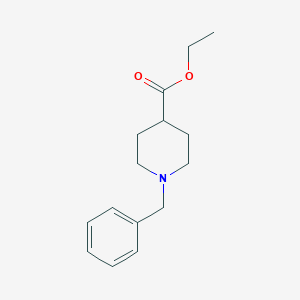

Ethyl 1-benzylpiperidine-4-carboxylate

Overview

Description

Chemical Identity: Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8) is a piperidine derivative with a benzyl group at the 1-position and an ethyl ester at the 4-position. Its molecular formula is $ \text{C}{15}\text{H}{21}\text{NO}_2 $, and molecular weight is 247.33 g/mol. It appears as a colorless to pale red liquid with a density of 1.037 g/mL at 25°C and a boiling point of 122°C at 0.5 mmHg .

Preparation Methods

Synthetic Routes and Mechanistic Analysis

Direct Alkylation of Ethyl Isonipecotate

The most industrially viable method involves the reaction of ethyl isonipecotate (piperidine-4-carboxylic acid ethyl ester) with benzyl chloride in the presence of potassium carbonate (K₂CO₃). The process utilizes toluene as a solvent under reflux conditions (100°C for 4 hours) .

Reaction Mechanism:

-

Deprotonation: K₂CO₃ deprotonates the secondary amine group of ethyl isonipecotate, enhancing its nucleophilicity.

-

Nucleophilic Substitution: The activated amine attacks the electrophilic benzyl carbon in benzyl chloride via an SN2 mechanism, displacing the chloride ion.

-

Workup: The crude product is washed with brine to remove inorganic salts and dried over anhydrous sodium sulfate before solvent evaporation.

Key Advantages:

-

Scalability: No chromatographic purification required, making it suitable for industrial production.

-

Mild Conditions: Avoids extreme temperatures or pressures.

Alternative Pathways and Comparative Analysis

While the alkylation method dominates, alternative routes have been explored:

Esterification of 1-Benzylpiperidine-4-Carboxylic Acid

Theoretically, esterification of 1-benzylpiperidine-4-carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) could yield the target compound. However, this method is less practical due to:

-

Intermediate Instability: The free acid is prone to decarboxylation under standard esterification conditions.

-

Lower Efficiency: Requires stoichiometric acid catalysts and prolonged reaction times.

Optimization of Reaction Parameters

Solvent Selection

Toluene is preferred over polar aprotic solvents (e.g., DMF or DMSO) due to:

-

Reagent Compatibility: Non-polar environment favors SN2 kinetics.

-

Ease of Removal: Low boiling point (110°C) simplifies solvent evaporation .

Base Screening

Potassium Carbonate vs. Stronger Bases:

-

K₂CO₃: Provides sufficient basicity without inducing side reactions (e.g., elimination).

-

NaOH/KOH: Risk of saponification of the ethyl ester group.

Physicochemical Properties and Characterization

Structural and Spectral Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.33 g/mol |

| Boiling Point | 122°C at 0.5 mmHg |

| Density | 1.037 g/mL at 25°C |

| Refractive Index | 1.512–1.516 |

| Solubility | Slightly in chloroform, hexanes, methanol |

Spectroscopic Features:

-

¹H NMR (CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), 4.12 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.52 (s, 2H, NCH₂Ph), 2.75–2.60 (m, 2H, piperidine-H), 2.40–2.20 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H), 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃) .

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Ethyl Isonipecotate | 45 |

| Benzyl Chloride | 30 |

| Solvent Recovery | 15 |

| Energy Consumption | 10 |

Applications and Derivatives

This compound serves as a precursor for:

-

Avanafil: A PDE5 inhibitor synthesized via coupling with sulfonamide intermediates.

-

Antipsychotic Agents: Functionalization at the ester group yields compounds with dopamine receptor affinity.

Chemical Reactions Analysis

Ethyl 1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzylpiperidine-4-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarities to other bioactive compounds make it a candidate for developing new therapeutic agents targeting various neurological disorders.

Neurological Disease Research

Recent studies have explored derivatives of this compound as muscarinic receptor antagonists, which are important for treating conditions like Alzheimer’s disease and other cognitive disorders. For example, related compounds have shown promise in modulating neurotransmitter systems, potentially alleviating symptoms associated with neurodegeneration .

PPAR Agonism

Research indicates that compounds related to this compound may exhibit activity as PPARα agonists. These compounds have been shown to ameliorate inflammation and vascular leakage in animal models of diabetic retinopathy, suggesting their utility in treating metabolic and inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzyl Ring

Derivatives with substituents on the benzyl ring exhibit distinct physicochemical and synthetic properties:

| Compound | Substituent | Yield (%) | IR $ \nu_{\text{C=O}} $ (cm⁻¹) | LC-MS [M+1]⁺ (m/z) |

|---|---|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate (3a) | None | 59.7 | 1733 | 248 |

| Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate (3b) | 4-F | 73.5 | 1732 | 265.9 |

| Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate (3c) | 4-Cl | 68.9 | 1738 | 281.9 |

Key Observations :

- Yield : Electron-withdrawing groups (e.g., -F, -Cl) enhance reactivity, likely due to improved leaving group ability or stabilization of intermediates .

- Spectroscopy : The C=O stretch remains consistent (~1730 cm⁻¹), confirming ester functionality. LC-MS data reflect molecular weight increases with substituents .

Functional Group Modifications

Hydroxylated Derivatives

- Example : (+)-Ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate has an (3S,4S) configuration, synthesized via enzymatic resolution. This hydroxylation introduces chirality, critical for bioactivity (e.g., enzyme inhibition) .

Benzoyl vs. Benzyl Groups

- Safety data indicate similar handling precautions (e.g., eye protection, ventilation) .

Halogenated Derivatives

- Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate : Chlorine increases molecular weight (vs. benzyl) and may enhance lipophilicity, influencing pharmacokinetics .

Physical Properties

| Property | This compound | Ethyl 1-(4-Fluorobenzyl)piperidine-4-Carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 247.33 | 265.9 |

| Density (g/mL) | 1.037 | N/A |

| Boiling Point (°C) | 122 (0.5 mmHg) | N/A |

| Purity (Commercial Grade) | ≥97% | ≥95% |

Biological Activity

Ethyl 1-benzylpiperidine-4-carboxylate (EBPC) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

EBPC is characterized by its piperidine core, which plays a crucial role in its biological activity. The molecular formula for EBPC is with a molecular weight of approximately 219.28 g/mol. The synthesis typically involves the reaction of benzylpiperidine with ethyl chloroformate, resulting in the formation of the ester.

Biological Activities

EBPC exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

1. Anti-inflammatory Activity

EBPC has been identified as a precursor for synthesizing anti-inflammatory agents. It can be utilized to create trypsin inhibitors that antagonize inflammatory mediators at the receptor level. This mechanism is crucial for developing treatments for conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .

2. Anti-tumor Properties

Research indicates that EBPC and its derivatives can inhibit matrix metalloproteinases (MMPs), which are enzymes involved in tumor metastasis and angiogenesis. The inhibition of MMPs can potentially reduce tumor growth and spread, making EBPC a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

Studies have suggested that EBPC may have neuroprotective effects, particularly in relation to neurological diseases such as Alzheimer's disease. Its derivatives have been explored as muscarinic receptor antagonists, which could help mitigate cognitive deficits associated with these disorders .

Data Tables

The following table summarizes key biological activities and their corresponding mechanisms:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators | Treatment of autoimmune diseases |

| Anti-tumor | Inhibition of MMPs | Cancer therapy |

| Neuroprotective | Muscarinic receptor antagonism | Alzheimer's disease treatment |

Case Study 1: Anti-inflammatory Effects

A study demonstrated that derivatives of EBPC effectively inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha levels when treated with EBPC-derived compounds, suggesting potential use in managing inflammatory conditions .

Case Study 2: Neuroprotective Potential

In preclinical trials, EBPC derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results showed that these compounds significantly reduced cell death and improved cell viability, indicating their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. [Basic] What are the established synthetic methodologies for Ethyl 1-benzylpiperidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

this compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting piperidine derivatives with benzyl halides or benzyl chloroformate under basic conditions. For example:

- Reagents/Conditions : Use triethylamine (TEA) as a base in dichloromethane (DCM) to neutralize HCl byproducts during benzylation .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Critical Factors : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. [Basic] Which analytical techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

Answer:

Key techniques include:

- NMR Spectroscopy : Focus on ¹H NMR (e.g., piperidine ring protons: δ 1.5–3.5 ppm; benzyl aromatic protons: δ 7.2–7.4 ppm) and ¹³C NMR (ester carbonyl: ~170 ppm; benzyl carbons: 125–140 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 247.3 (M⁺) and fragmentation patterns (e.g., loss of ethoxy group: m/z 202) .

- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>98% by area under the curve) .

Q. [Advanced] How should researchers address discrepancies between theoretical and observed spectral data during structural elucidation?

Answer:

Discrepancies often arise from stereochemical ambiguities or impurities. Mitigation strategies:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- High-Resolution MS (HRMS) : Confirm molecular formula (C₁₅H₂₁NO₂) to rule out isotopic or adduct interference .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals and refining structures using software like SHELXL (e.g., SHELX-76 for small-molecule refinement) .

Q. [Advanced] What are the best practices for ensuring compound stability during long-term storage and under various experimental conditions?

Answer:

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis . Avoid exposure to moisture or light .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. If degradation exceeds 5%, reformulate with stabilizers (e.g., antioxidants like BHT) .

- Handling : Use anhydrous solvents (e.g., DCM, THF) during experiments to minimize ester hydrolysis .

Q. [Advanced] What advanced computational or experimental approaches can resolve ambiguities in the stereochemical configuration of this compound?

Answer:

- X-ray Crystallography : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for structure refinement, focusing on R-factor (<5%) and electron density maps to confirm bond angles/distances .

- Vibrational Circular Dichroism (VCD) : Compare experimental IR spectra with DFT-simulated spectra to assign absolute configuration .

- Dynamic NMR : Detect conformational exchange (e.g., chair-flip of piperidine ring) by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Q. [Advanced] How can researchers mitigate byproduct formation during the synthesis of this compound?

Answer:

- Reagent Purity : Use freshly distilled benzyl chloride to avoid dimerization byproducts .

- Temperature Control : Maintain reaction at 0–5°C during benzylation to suppress over-alkylation .

- Workup Optimization : Quench reactions with ice-cold water to precipitate byproducts, followed by extraction with DCM .

- Purification : Employ preparative HPLC (gradient: 50–70% acetonitrile) to isolate the target compound from impurities .

Q. [Basic] What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .

- Spill Management : Absorb spills with vermiculite, collect in sealed containers, and dispose as hazardous waste .

Properties

IUPAC Name |

ethyl 1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCOPJFYLJCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178921 | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24228-40-8 | |

| Record name | Ethyl 1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24228-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024228408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ9YTK89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.